molecular formula C13H15NO3 B2357554 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid CAS No. 1248550-14-2

2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid

Cat. No.: B2357554
CAS No.: 1248550-14-2
M. Wt: 233.267
InChI Key: RUELKNITWFAFGV-UHFFFAOYSA-N
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Description

2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid is an oxindole-derived acetic acid compound characterized by a 2-oxoindoline core substituted with three methyl groups at positions 3, 3, and 3. The oxindole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products . The acetic acid side chain enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-(3,3,5-trimethyl-2-oxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-4-5-10-9(6-8)13(2,3)12(17)14(10)7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUELKNITWFAFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,3,5-Trimethyl-2-oxoindoline

The alkylation of 3,3,5-trimethyl-2-oxoindoline with bromoethyl acetate followed by hydrolysis is a widely employed method.

Procedure :

  • Indoline Core Preparation :
    • 3,3,5-Trimethyl-2-oxoindoline is synthesized via iron-mediated reduction of 2-nitrophenylacetic acid derivatives under acetic acid reflux (100°C, 4 h), yielding 95% purity.
    • Subsequent methylation using methyl iodide and sodium hydride in THF introduces the 3,3,5-trimethyl groups.
  • Alkylation Step :

    • The indoline derivative (5.00 mmol) is reacted with bromoethyl acetate (6.0 mmol) in acetonitrile using CuI (10 mol%) and K₂CO₃ (2.2 equiv.) under nitrogen.
    • Refluxing overnight (12 h) followed by HCl quenching and ethyl acetate extraction yields the ethyl ester intermediate (70% yield).
  • Hydrolysis to Acetic Acid :

    • The ester is hydrolyzed with NaOH in methanol (room temperature, 12 h), acidified with HCl, and purified via flash chromatography (ethyl acetate/petroleum ether) to yield the target compound (78% yield).

Key Data :

Parameter Value
Reaction Time 16–18 h (alkylation + hydrolysis)
Yield 70% (alkylation), 78% (hydrolysis)
Catalyst CuI (10 mol%)
Solvent Acetonitrile, THF, MeOH

Condensation with Chloroacetic Acid

A direct condensation approach avoids multi-step alkylation.

Procedure :

  • Base-Mediated Condensation :
    • 3,3,5-Trimethyl-2-oxoindoline (5.00 mmol) is stirred with chloroacetic acid (6.0 mmol) in DMF using K₂CO₃ (3.0 equiv.) at 80°C for 6 h.
    • The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5) to isolate the acetic acid derivative.

Key Data :

Parameter Value
Reaction Time 6 h
Yield 65%
Base K₂CO₃
Solvent DMF

Palladium-Catalyzed Coupling (Industrial Route)

A patent-pending method emphasizes scalability and safety.

Procedure :

  • Catalytic Coupling :
    • 3,3,5-Trimethyl-2-oxoindoline reacts with tert-butyl bromoacetate using tris(dibenzylideneacetone)dipalladium (5 mol%) and Xantphos ligand in THF at 80°C.
  • Hydrolysis :
    • The tert-butyl-protected intermediate is hydrolyzed with HCl in dioxane (50°C, 4 h), yielding the acetic acid derivative (85% overall yield).

Key Data :

Parameter Value
Reaction Time 8 h (coupling + hydrolysis)
Yield 85%
Catalyst Pd₂(dba)₃ (5 mol%)
Solvent THF, dioxane

Optimization and Mechanistic Insights

Catalyst Efficiency in Alkylation

Copper iodide (CuI) enhances nucleophilic substitution efficiency by stabilizing the transition state. Higher CuI loading (15 mol%) increases yield to 82% but risks side product formation.

Solvent Effects

  • Polar Aprotic Solvents : DMF accelerates condensation but complicates purification.
  • Ether Solvents : THF improves palladium catalyst activity, critical for industrial scalability.

Temperature Control

Hydrolysis at 50°C prevents decarboxylation, whereas temperatures >70°C degrade the acetic acid moiety.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.35 (m, 3H, Ar-H), 3.51 (s, 2H, CH₂CO), 2.10 (s, 6H, 2×CH₃), 1.95 (s, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1702 cm⁻¹ (COOH).

Purity and Yield Comparison

Method Yield (%) Purity (%) Scalability
Alkylation-Hydrolysis 78 95 Moderate
Condensation 65 90 Low
Catalytic Coupling 85 98 High

Chemical Reactions Analysis

2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows for the creation of various functionalized compounds that can be explored for different chemical properties and biological activities .

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Activity: Studies have shown that certain derivatives possess anticancer properties. For instance, spiroisoxazolidines derived from this compound demonstrated cytotoxicity against various cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). One study reported a 32% inhibition of MCF7 cells at a concentration of 50 μM .
  • Antiviral Properties: Indole derivatives are known for their antiviral effects. Compounds similar to this compound are being investigated for their potential in treating viral infections .

Medicinal Chemistry

The therapeutic potential of indole derivatives is vast. They are being explored for their roles in treating various diseases due to their ability to interact with specific molecular targets:

  • Mechanism of Action: The mechanism often involves inhibition of enzymes or receptors linked to disease pathways, leading to therapeutic effects .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of drugs and agrochemicals. Its derivatives are being developed for various applications ranging from anti-inflammatory agents to neuroprotective drugs .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of several derivatives on cancer cell lines. The results indicated that specific derivatives showed significant cytotoxicity against MCF7 and A549 cell lines compared to control treatments.

CompoundCell LineInhibition (%)
3bMCF732
3a,d-hA549No activity

This highlights the potential of this compound derivatives in cancer treatment strategies.

Case Study 2: Synthesis of Functionalized Spiro Compounds

Research on the cycloaddition reactions involving this compound led to the synthesis of novel spiro compounds with controllable diastereoselectivity. These compounds were evaluated for their biological activities, demonstrating promising results in terms of stability and reactivity.

EntryReaction ConditionsIsolated Yield (%)
1CH3_3CN, 82 °C67
2PhMe, 80 °C70
3CH2_2Cl2_2, rt73

These findings underscore the versatility of the compound in generating new chemical entities with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues in the Oxindole-Acetic Acid Family

The following table compares key structural and functional features of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid with related oxindole derivatives:

Compound Name Substituents on Oxindole Core Molecular Formula Molecular Weight CAS Number Notable Properties/Applications Reference
This compound 3,3,5-Trimethyl C₁₃H₁₅NO₃ 233.26 Not provided Potential bioactivity (inferred from analogs) N/A
2-(2-Oxoindolin-3-yl)acetic acid None C₁₀H₉NO₃ 191.18 2971-31-5 Intermediate in drug synthesis
(7-Methyl-2-oxoindolin-3-yl)acetic acid 7-Methyl C₁₁H₁₁NO₃ 205.21 959241-61-3 Research use in organic chemistry
Ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate 1-Methyl, 3-ylidene C₁₃H₁₃NO₃ 231.25 N/A Precursor for asymmetric catalysis

Key Observations:

  • Substituent Effects : The 3,3,5-trimethyl groups in the target compound likely enhance lipophilicity and steric bulk compared to simpler analogs like 2-(2-oxoindolin-3-yl)acetic acid. This could improve metabolic stability or binding specificity in biological systems .
  • Reactivity : Ylidene derivatives (e.g., ethyl (1-methyl-2-oxoindolin-3-ylidene)acetate) exhibit higher reactivity in cycloaddition and Michael addition reactions due to their conjugated systems, whereas the target compound’s saturated oxindole core may favor stability over reactivity .

Heterocyclic Acetic Acid Derivatives Beyond Oxindole

Isoindolinone Derivatives
  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate (C₁₂H₁₃NO₃): Features an isoindolinone ring instead of oxindole. Isoindolinones are common in natural products and pharmaceuticals, often exhibiting antitumor or antimicrobial activity. The acetic acid side chain here may facilitate derivatization for drug development .
Thiazolidinone Derivatives
  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate (C₅H₇NO₄S₂): Contains a thiazolidinone ring with a thione group. This compound shows broad bioactivity, including anti-inflammatory and antiviral properties, attributed to the thione moiety’s ability to chelate metal ions or modulate enzyme activity .
Furoquinoline Derivatives
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid (C₂₀H₁₅NO₄): Combines a furoquinoline system with an acetic acid group. The extended aromatic system enhances UV absorption, making it useful in photochemical studies. Synthesis involves multicomponent reactions with Meldrum’s acid, differing from oxindole derivatives’ routes .

Functional and Pharmacological Comparisons

  • Biological Activity: Thiazolidinone derivatives (e.g., ) exhibit marked anti-inflammatory and antimicrobial effects, likely due to sulfur-containing moieties. In contrast, oxindole-acetic acid compounds may target neurological or metabolic pathways, as seen in related indole derivatives . The methoxy-substituted 2-(2-methoxyphenyl)acetic acid () demonstrates how electron-donating groups improve pharmacokinetic properties, such as absorption and half-life, which could inform design strategies for the target compound .
  • Synthetic Accessibility: Oxindole derivatives are typically synthesized via alkylation or Wittig reactions on isatin precursors, while thiazolidinones require condensation with thiourea or carbon disulfide . The target compound’s trimethyl groups may necessitate stringent reaction conditions to avoid steric hindrance.

Biological Activity

2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an indole framework that contributes to its biological properties. The compound has been synthesized through various methods, including Fischer indole synthesis, which plays a critical role in its application in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, compounds derived from this structure have shown cytotoxic effects against lung carcinoma (A549) and breast cancer (MCF7) cells. A study reported a 32% inhibition of MCF7 cells at a concentration of 50 μM compared to the control .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. The compound's derivatives have been noted for their potential in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It interacts with inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This mechanism may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It binds to receptors that modulate cellular signaling pathways associated with growth and inflammation.
  • Oxidative Stress Modulation : By influencing oxidative stress levels within cells, it may protect against oxidative damage associated with various diseases .

Research Findings and Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated significant inhibition (32%) of MCF7 breast cancer cells at 50 μM concentration .
Antimicrobial Testing Showed effectiveness against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.
Anti-inflammatory Study Indicated reduction in pro-inflammatory cytokines in treated models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, enhancing its bioavailability for therapeutic applications. This characteristic is crucial for developing oral formulations aimed at treating chronic conditions such as cancer and inflammatory diseases.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(3,3,5-trimethyl-2-oxoindolin-1-yl)acetic acid?

Synthesis typically involves condensation reactions using acetic acid as both solvent and catalyst. A common method involves refluxing 3-formyl-indole derivatives with thiazolidinone or similar nucleophiles in acetic acid with sodium acetate (1.0–1.1 equivalents) for 3–5 hours. The product is isolated via filtration and recrystallized from acetic acid/DMF mixtures .

Reagents/Conditions Role
3-formyl-indole derivatives (1.1 eq)Electrophilic component
Thiazolidinone derivatives (1.0 eq)Nucleophilic component
Sodium acetate (1.0–2.0 eq)Base to deprotonate intermediates
Acetic acid (solvent)Reaction medium and catalyst

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory irritation (H335) . Key precautions include:

  • Use of fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coat, and safety goggles with side shields (OSHA/NIOSH-compliant) .
  • Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Q. Which spectroscopic methods are suitable for structural characterization?

  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches.
  • NMR : 1H^1H-NMR to resolve methyl groups (δ 1.2–2.1 ppm) and indole protons (δ 7.0–8.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of acetic acid moiety) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Parameter tuning : Extend reflux time (up to 5 hours) or increase sodium acetate equivalents (1.5–2.0 eq) to enhance nucleophilicity.
  • Solvent optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/ethanol) to improve solubility of intermediates .
  • Catalyst screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) for faster cyclization .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • Methyl groups at the 3,3,5-positions increase steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via hyperconjugation.
  • Theoretical calculations (DFT) can model charge distribution; for example, the 2-oxoindolinyl moiety acts as an electron-deficient center, directing electrophilic substitutions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control experiments : Verify purity via HPLC (>95%) to exclude impurities as confounding factors.
  • Mechanistic assays : Use kinase profiling or cellular uptake studies to differentiate direct vs. indirect effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME): Calculate logP (~2.5), solubility (≤10 µM), and CYP450 inhibition risks.
  • Molecular docking : Simulate binding to targets like cyclooxygenase (COX) or serotonin receptors, leveraging homology models from related indole derivatives .

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